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molecular formula Ca(OH)2<br>CaH2O2 B8817677 Calcium Hydroxide

Calcium Hydroxide

Cat. No. B8817677
M. Wt: 74.09 g/mol
InChI Key: AXCZMVOFGPJBDE-UHFFFAOYSA-L
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Patent
US04760138

Procedure details

100 g of sucrose are added to 233 g of water and the aqueous solution is cooled to a temperature of 4° C. 5.6 g of calcium hydroxide are added to form a sucrose/calcium hydroxide adduct corresponding to a mole ratio of sucrose to calcium hydroxide of 1:0.25. Gaseous carbon dioxide is then bubbled through the adduct solution at a rate of 700 ml/min until the pH drops from an initial value of 12.1 to a value of 9.4. The total time of the reaction is 20 minutes. The reaction medium is then quick frozen by means of dry ice and freeze-dried in a manner similar to that set forth in Example I.
Name
sucrose
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
233 g
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:23])[C@H:2]1[O:7][C@H:6]([O:8][C@:9]2([CH2:18][OH:19])[O:13][C@H:12]([CH2:14][OH:15])[C@@H:11]([OH:16])[C@@H:10]2[OH:17])[C@H:5]([OH:20])[C@@H:4]([OH:21])[C@@H:3]1[OH:22].[OH-:24].[Ca+2:25].[OH-]>O>[CH2:1]([OH:23])[C@H:2]1[O:7][C@H:6]([O:8][C@:9]2([CH2:18][OH:19])[O:13][C@H:12]([CH2:14][OH:15])[C@@H:11]([OH:16])[C@@H:10]2[OH:17])[C@H:5]([OH:20])[C@@H:4]([OH:21])[C@@H:3]1[OH:22].[OH-:24].[Ca+2:25].[OH-:7].[CH2:1]([OH:23])[C@H:2]1[O:7][C@H:6]([O:8][C@:9]2([CH2:18][OH:19])[O:13][C@H:12]([CH2:14][OH:15])[C@@H:11]([OH:16])[C@@H:10]2[OH:17])[C@H:5]([OH:20])[C@@H:4]([OH:21])[C@@H:3]1[OH:22].[OH-:7].[Ca+2:25].[OH-:7] |f:1.2.3,5.6.7.8,10.11.12|

Inputs

Step One
Name
sucrose
Quantity
100 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
233 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[OH-].[Ca+2].[OH-]
Name
Type
product
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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